molecular formula C6H11ClO2S B14157205 Ethyl [(2-chloroethyl)sulfanyl]acetate CAS No. 4332-56-3

Ethyl [(2-chloroethyl)sulfanyl]acetate

Cat. No.: B14157205
CAS No.: 4332-56-3
M. Wt: 182.67 g/mol
InChI Key: BVJWZFFOCWNENA-UHFFFAOYSA-N
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Description

Ethyl [(2-chloroethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H11ClO2S. This compound is characterized by the presence of a chloroethyl group and a sulfanyl group attached to an acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(2-chloroethyl)sulfanyl]acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-chloroethyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl [(2-ethyl)sulfanyl]acetate.

    Substitution: Various substituted ethyl sulfanyl acetates.

Scientific Research Applications

Ethyl [(2-chloroethyl)sulfanyl]acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic agents may utilize this compound as a building block.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(2-chloroethyl)sulfanyl]acetate involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(2-bromoethyl)sulfanyl]acetate
  • Ethyl [(2-iodoethyl)sulfanyl]acetate
  • Ethyl [(2-methylethyl)sulfanyl]acetate

Uniqueness

Ethyl [(2-chloroethyl)sulfanyl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo and iodo analogs, the chloro compound is less reactive but more stable, making it suitable for certain applications where controlled reactivity is desired.

Properties

CAS No.

4332-56-3

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

ethyl 2-(2-chloroethylsulfanyl)acetate

InChI

InChI=1S/C6H11ClO2S/c1-2-9-6(8)5-10-4-3-7/h2-5H2,1H3

InChI Key

BVJWZFFOCWNENA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCCl

Origin of Product

United States

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